molecular formula C15H11NO2 B6376039 5-(4-Acetylphenyl)-2-cyanophenol, 95% CAS No. 1261983-17-8

5-(4-Acetylphenyl)-2-cyanophenol, 95%

Cat. No. B6376039
CAS RN: 1261983-17-8
M. Wt: 237.25 g/mol
InChI Key: YBOLTYXYHWLJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Acetylphenyl)-2-cyanophenol, 95% (5-APC) is an organocyanide compound that is widely used in scientific research. It is a colorless to pale yellow solid with an aromatic odor. 5-APC is a versatile compound with a variety of applications in the fields of chemistry, biology, and medicine. It is used as a reagent in organic synthesis, as a fluorescent probe for imaging, and as a drug target in drug discovery. 5-APC has also been used in the development of new materials and in the study of enzyme-mediated reactions.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-2-cyanophenol, 95% is not entirely understood. It is believed to interact with proteins and enzymes in the cell, and it has been shown to inhibit the activity of certain enzymes. It has also been shown to interact with DNA and RNA, and it has been used as a fluorescent probe for imaging.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Acetylphenyl)-2-cyanophenol, 95% are not well understood. It has been shown to inhibit the activity of certain enzymes, and it has been used as a fluorescent probe for imaging. It has also been used in the study of enzyme-mediated reactions, and it has been used in the development of new materials.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Acetylphenyl)-2-cyanophenol, 95% in laboratory experiments include its versatility, its low cost, and its ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 5-(4-Acetylphenyl)-2-cyanophenol, 95% in laboratory experiments. It is a highly reactive compound, and it can react with other compounds in the reaction mixture. It can also be toxic if not handled properly.

Future Directions

There are a number of potential future directions for 5-(4-Acetylphenyl)-2-cyanophenol, 95% research. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research could be conducted into the development of new materials using 5-(4-Acetylphenyl)-2-cyanophenol, 95%, as well as its potential use in the study of enzyme-mediated reactions. Finally, research into the synthesis of 5-(4-Acetylphenyl)-2-cyanophenol, 95% and its derivatives could lead to improvements in its cost-effectiveness and stability.

Synthesis Methods

5-(4-Acetylphenyl)-2-cyanophenol, 95% can be synthesized by the reaction of 4-acetylphenol and sodium cyanide in an aqueous solution. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization. The yield of the product is typically in the range of 95-97%.

Scientific Research Applications

5-(4-Acetylphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent probe for imaging, a reagent in organic synthesis, and a drug target in drug discovery. 5-(4-Acetylphenyl)-2-cyanophenol, 95% has also been used in the development of new materials, such as nanomaterials, and in the study of enzyme-mediated reactions.

properties

IUPAC Name

4-(4-acetylphenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10(17)11-2-4-12(5-3-11)13-6-7-14(9-16)15(18)8-13/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOLTYXYHWLJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684747
Record name 4'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Acetylphenyl)-2-cyanophenol

CAS RN

1261983-17-8
Record name 4'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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